THP-SS-alcohol

Vue d'ensemble

Description

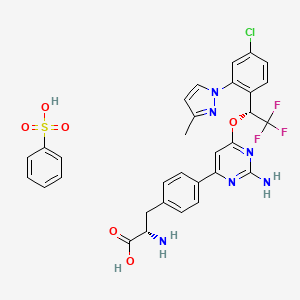

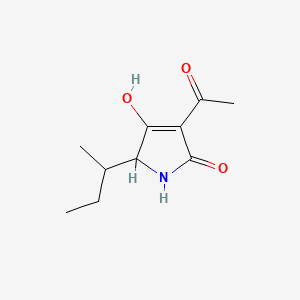

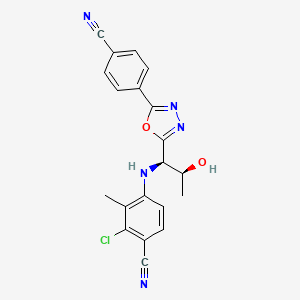

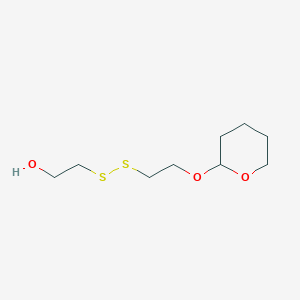

THP-SS-alcohol is a chemical compound that contains a thiol (-SH) and a hydroxyl (-OH) functional group, as well as a tetrahydropyran (THP) ring structure . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

THP-SS-alcohol is used in the synthesis of ADCs . The synthesis of THP rings, an important motif in THP-SS-alcohol, has been reviewed and presented in a systematic way . The strategies for THP synthesis are based on typical retrosynthetic disconnections .Molecular Structure Analysis

The molecular weight of THP-SS-alcohol is 238.37, and its molecular formula is C9H18O3S2 . It contains a THP ring structure, a thiol (-SH), and a hydroxyl (-OH) functional group .Chemical Reactions Analysis

THP-SS-alcohol is used as a linker in the synthesis of ADCs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Physical And Chemical Properties Analysis

THP-SS-alcohol has a molecular weight of 238.37 and a molecular formula of C9H18O3S2 . More specific physical and chemical properties such as solubility, boiling point, melting point, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Tetrahydropapaveroline (THP) and Ethanol Consumption

- McCoy et al. (2003) investigated the role of tetrahydropapaveroline (THP) in alcohol consumption. They found that certain doses of THP significantly increased alcohol intake in rats, suggesting a potential role in the study of alcohol addiction mechanisms (McCoy et al., 2003).

Microwave-Assisted Preparation and Application

- Namboodiri and Varma (2002) described the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which demonstrated an efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers (Namboodiri & Varma, 2002).

Electrochemical Determination of Theophylline

- Killedar et al. (2021) conducted a study on the electrochemical analysis of theophylline (THP) using graphene-nanoclay hybrid electrodes. This study highlights the application of THP in biomedical research, especially in drug quantification and monitoring (Killedar et al., 2021).

Asymmetric Cycloetherification

- Yoneda et al. (2016) developed a novel asymmetric cycloetherification using chiral phosphoric acid catalysts, producing tetrahydropyrans (THPs) with two stereogenic centers. This method offers efficient routes to synthesize optically active THP derivatives (Yoneda et al., 2016).

Terahertz Radiation Biological Effects

- Wilmink and Grundt (2011) conducted a critical review of the scientific literature on biological effects associated with terahertz (THz) radiation, which is increasingly used in medical, military, and security applications (Wilmink & Grundt, 2011).

Homeopathic Potencies of Arnica Montana

- Chirumbolo and Bjorklund (2017) assessed how ethanol-containing Arnica montana homeopathic dilutions change gene expression in THP-1 cell lines, highlighting the role of ethanol in these remedies (Chirumbolo & Bjorklund, 2017).

Tetrahydropyranyl as a Protecting Group

- Sharma et al. (2017) provided a concise analysis of Tetrahydropyranyl (Thp) as a protecting group in peptide chemistry, illustrating its utility in various synthetic applications (Sharma et al., 2017).

Safety And Hazards

In case of skin contact with THP-SS-alcohol, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

Propriétés

IUPAC Name |

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQKDXLBYDKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

THP-SS-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.